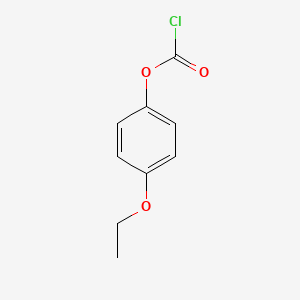

4-Ethoxyphenyl chloroformate

Description

4-Ethoxyphenyl chloroformate (CAS 37782-55-1) is an aryl chloroformate with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . It is a reactive acylating agent characterized by an ethoxy-substituted phenyl group attached to a chloroformate moiety. This compound is widely used in organic synthesis, particularly for introducing ethoxycarbonyl groups into target molecules, such as in the preparation of carbamates, carbonates, and pharmaceutical intermediates.

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(4-ethoxyphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO3/c1-2-12-7-3-5-8(6-4-7)13-9(10)11/h3-6H,2H2,1H3 |

InChI Key |

YXYYWRKYSZDHRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Structure : The ethoxy group (-OCH₂CH₃) at the para position of the benzene ring enhances electron-donating effects, influencing its reactivity compared to other substituted phenyl chloroformates.

- Hazards : Classified as a 6.1/8 hazard (toxic and corrosive) with acute toxicity (H300+H310+H330: fatal if swallowed, in contact with skin, or inhaled) and skin corrosion (H314) .

- Applications : Primarily employed in peptide synthesis, polymer chemistry, and as a derivatizing agent in analytical chemistry.

Comparison with Similar Compounds

Structural and Physical Properties

The reactivity and applications of chloroformates are heavily influenced by their substituents. Below is a comparative analysis of 4-ethoxyphenyl chloroformate with other aryl and alkyl chloroformates:

Reactivity and Hydrolysis

- Electron-Donating Substituents : Aryl chloroformates with electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) exhibit slower hydrolysis rates due to reduced electrophilicity at the carbonyl carbon. For example, 4-ethoxyphenyl and 4-methoxyphenyl chloroformates hydrolyze more slowly than ethyl or methyl chloroformates, which lack aromatic stabilization .

- Alkyl vs. Aryl Chloroformates : Ethyl chloroformate (boiling point: 95°C) hydrolyzes rapidly in water, making it suitable for reactions requiring quick quenching. In contrast, 4-ethoxyphenyl chloroformate’s stability in aqueous conditions allows for controlled acylation in multi-step syntheses .

Q & A

Q. How should researchers interpret conflicting genotoxicity data for chloroformates?

- Case Study : n-Butyl chloroformate shows no mutagenicity in Ames tests but induces chromosomal aberrations in V79 cells at high doses. Resolve by:

- Testing multiple endpoints (e.g., micronucleus + comet assays).

- Validating dose-response relationships (thresholds vs. linearity) .

- Recommendation : Follow OECD guidelines for standardized assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.